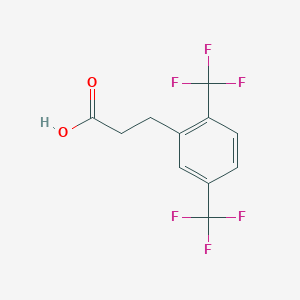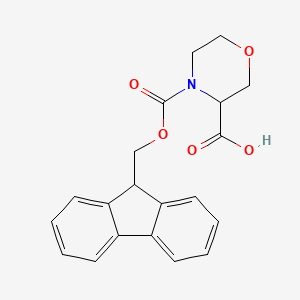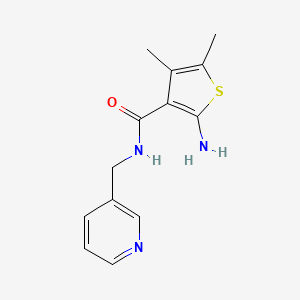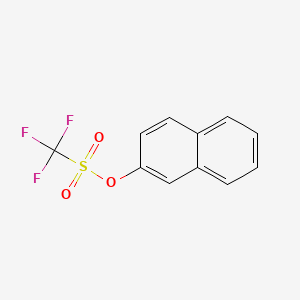
2-萘基三氟甲磺酸酯
描述
. This compound is known for its application in various organic synthesis reactions, particularly in the field of arylation.
科学研究应用
2-Naphthyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent in various organic synthesis reactions, including Heck and Suzuki couplings.
Biology and Medicine: While specific biological applications are less documented, aryl triflates like 2-naphthyl trifluoromethanesulfonate can be used in the synthesis of biologically active molecules.
作用机制
Target of Action
2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is primarily used as an arylating agent . It is involved in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole by Heck reaction . The primary target of 2-Naphthyl trifluoromethanesulfonate is the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule .
Mode of Action
2-Naphthyl trifluoromethanesulfonate interacts with its target through a process known as arylation . In this process, 2-Naphthyl trifluoromethanesulfonate donates an aryl group to the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule . This results in the formation of a new carbon-carbon bond, altering the structure and properties of the target molecule .
Biochemical Pathways
The arylation process involving 2-Naphthyl trifluoromethanesulfonate affects the biochemical pathway of the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule . The addition of the aryl group can lead to changes in the molecule’s reactivity, potentially affecting downstream reactions and pathways . .
Result of Action
The molecular and cellular effects of 2-Naphthyl trifluoromethanesulfonate’s action largely depend on the nature of the target molecule and the context in which it is used. In the case of the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, the result is the formation of a new molecule with altered properties . This can have various effects at the molecular and cellular level, depending on the role of the newly formed molecule.
Action Environment
The action, efficacy, and stability of 2-Naphthyl trifluoromethanesulfonate can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules that can interact with 2-Naphthyl trifluoromethanesulfonate. For example, the presence of certain catalysts can enhance its reactivity . Additionally, 2-Naphthyl trifluoromethanesulfonate is a solid at room temperature , and its solubility in different solvents can affect its availability for reactions.
准备方法
2-Naphthyl trifluoromethanesulfonate can be synthesized through the reaction of 2-naphthol with triflic anhydride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the triflic acid byproduct . The reaction conditions often involve maintaining a low temperature to prevent decomposition and ensure high yield.
化学反应分析
2-Naphthyl trifluoromethanesulfonate undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the triflate group is replaced by a nucleophile.
Coupling Reactions: It is commonly used in Heck reactions, where it acts as an arylating agent.
Catalytic Reactions: The compound can be converted to 2-bromonaphthalene through a ruthenium-catalyzed process.
相似化合物的比较
2-Naphthyl trifluoromethanesulfonate can be compared with other aryl triflates such as phenyl trifluoromethanesulfonate and 1-cyclohexenyl trifluoromethanesulfonate . While all these compounds share the triflate functional group, 2-naphthyl trifluoromethanesulfonate is unique due to its naphthalene backbone, which can influence its reactivity and the types of reactions it undergoes. Other similar compounds include:
- Phenyl trifluoromethanesulfonate
- 1-Cyclohexenyl trifluoromethanesulfonate
- 3,5-Bis(trifluoromethyl)benzenethiol
属性
IUPAC Name |
naphthalen-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRQYBWVTXIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404111 | |
| Record name | 2-Naphthyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3857-83-8 | |
| Record name | 2-Naphthyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Naphthyl Trifluoromethanesulfonate used in perylene modification?
A: 2-Naphthyl Trifluoromethanesulfonate, along with its isomer 1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate, serves as a crucial dienophile in Diels-Alder cycloaddition reactions with perylene derivatives. [] This reaction allows for the extension of the perylene core at the bay region, a modification known to significantly influence the compound's electroluminescent properties. [] Essentially, it acts as a building block to construct larger, more complex perylene structures with potentially enhanced optical and electronic characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



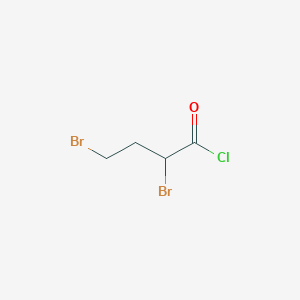
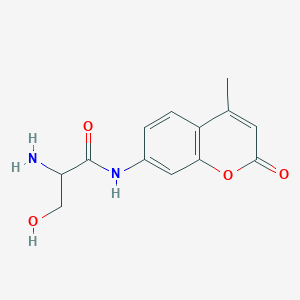
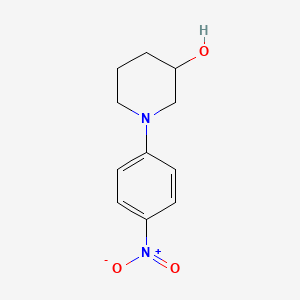
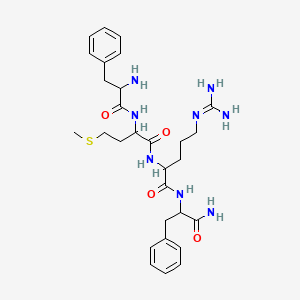

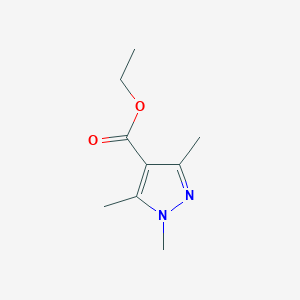
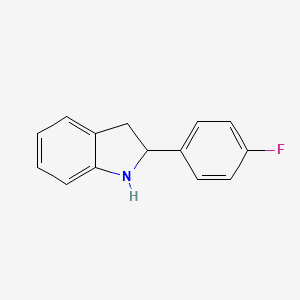
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
